
(E)-3-Iodobut-2-enoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Iodobut-2-enoic acid is an organic compound characterized by the presence of an iodine atom attached to a butenoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Iodobut-2-enoic acid typically involves the iodination of butenoic acid derivatives. One common method is the addition of iodine to a butenoic acid precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as silver nitrate, to facilitate the iodination process. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (E)-3-Iodobut-2-enoic acid may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and consistent production of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of high-purity (E)-3-Iodobut-2-enoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-Iodobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.
Substitution: The iodine atom in (E)-3-Iodobut-2-enoic acid can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(E)-3-Iodobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: (E)-3-Iodobut-2-enoic acid is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-3-Iodobut-2-enoic acid involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, often participating in halogen bonding or acting as a leaving group in substitution reactions. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-Bromobut-2-enoic acid: Similar structure but with a bromine atom instead of iodine.
(E)-3-Chlorobut-2-enoic acid: Contains a chlorine atom in place of iodine.
(E)-3-Fluorobut-2-enoic acid: Features a fluorine atom instead of iodine.
Uniqueness
(E)-3-Iodobut-2-enoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to its unique chemical behavior, making it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C4H5IO2 |
|---|---|
Poids moléculaire |
211.99 g/mol |
Nom IUPAC |
(E)-3-iodobut-2-enoic acid |
InChI |
InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2+ |
Clé InChI |
CSDFWNXJFJAWAM-NSCUHMNNSA-N |
SMILES isomérique |
C/C(=C\C(=O)O)/I |
SMILES canonique |
CC(=CC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)

![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenylpyrimidine](/img/structure/B13136546.png)
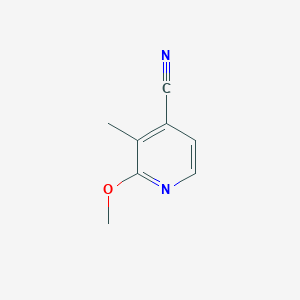
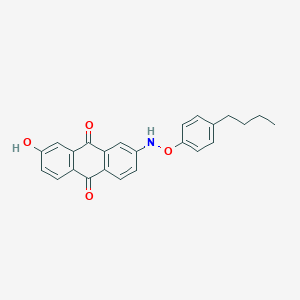
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
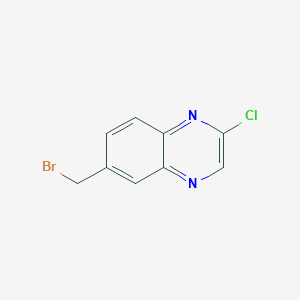
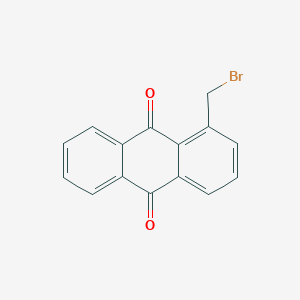
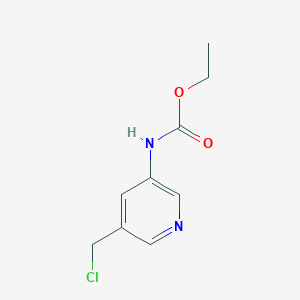

![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)
![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)
![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)

